molecular formula C13H17N3O4 B099126 Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate CAS No. 16154-60-2

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B099126
CAS RN: 16154-60-2
M. Wt: 279.29 g/mol
InChI Key: DRMNLUNMWNYMQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H17N3O4 . It has a molecular weight of 279.3 .


Molecular Structure Analysis

The InChI code for Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is 1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate is a solid substance . It has a melting point of 114 - 116 degrees Celsius . The compound has a density of 1.276g/cm3 and a boiling point of 449.9ºC at 760mmHg .

Scientific Research Applications

Synthesis and Structural Characterization

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate has been utilized as an intermediate in the synthesis of various biologically active compounds. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using ethylene glycol and potassium phosphate, showcasing its role as a versatile intermediate in organic synthesis (Liu Ya-hu, 2010). Additionally, the compound's ability to form complexes with various metals, such as Ni(II), Zn(II), and Cd(II), has been explored, indicating its potential in creating metal-organic frameworks for various applications (O. Prakash et al., 2014).

Crystallography and Molecular Structure

Research into the crystallography of ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate derivatives has provided insights into their molecular structure and potential applications. Studies have examined the supramolecular assembly of salts derived from this compound, demonstrating its significance in crystal engineering and material science (Holehundi J. Shankara Prasad et al., 2022). Similarly, single-crystal X-ray analysis and DFT calculations of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate have furthered understanding of its stability and conformations, which is crucial for its use in various chemical processes (Zhi-Ping Yang et al., 2021).

Biological Applications

The compound has been studied for its potential in the development of new pharmaceuticals. For example, it has been used in the synthesis of analogs of WAY100635, which are potential PET tracers of serotonin 5-HT1A receptors, indicating its role in developing tools for neuropsychiatric disorder research (Gonzalo García et al., 2014). Moreover, it has been incorporated into hybrid molecules with penicillanic acid or cephalosporanic acid moieties, showing promise in antimicrobial research (Serap Başoğlu et al., 2013).

Chemical and Enzymatic Studies

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate derivatives have been used to study carboxylesterases, enzymes critical for detoxifying xenobiotics, showing its relevance in enzymology and drug metabolism research (K. Yoon et al., 2004). Additionally, the compound's derivatives have been investigated for their role in novel insecticides based on serotonergic ligands, highlighting its importance in agricultural chemistry (M. Cai et al., 2010).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)15-9-7-14(8-10-15)11-3-5-12(6-4-11)16(18)19/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMNLUNMWNYMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387897
Record name Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

CAS RN

16154-60-2
Record name Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Citations

For This Compound
2
Citations
F Moraca, D De Vita, F Pandolfi, R Di Santo… - European Journal of …, 2014 - Elsevier
A new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives was synthesized. The antifungal activity was evaluated in vitro against different fungal species. The biological results …
Number of citations: 21 www.sciencedirect.com
D De Vita, F Pandolfi, R Cirilli, L Scipione… - European Journal of …, 2016 - Elsevier
The development of new anti-tubercular agents represents a constant challenge mostly due to the insurgency of resistance to the currently available drugs. In this study, a set of 60 …
Number of citations: 25 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.